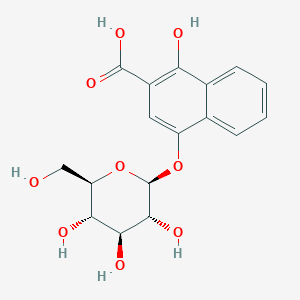

Rubinaphthin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rubinaphthin A is a naturally occurring small molecule that has been the subject of much scientific research in recent years. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer and anti-microbial properties. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for research.

Scientific Research Applications

Discovery and Chemical Structure

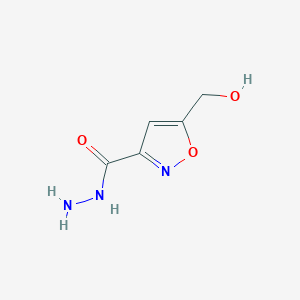

Rubinaphthin A, along with its variants B, C, and D, was discovered as a new naphthohydroquinone in the roots of Rubia yunnanensis. These compounds were isolated and characterized through spectral analysis and chemical transformations (Liou, Wu, & Wu, 2002).

Implications in Genetic Research and Development

While specific applications of this compound in genetic research were not directly found in the papers, the study of genetic tools and methodologies in Drosophila research by Gerald Rubin highlights the importance of such chemical compounds in advancing genetic research and model organism studies. These insights can be instrumental in understanding the roles of similar compounds in genetic research (Rubin & Dhillon, 2016).

Ethical Considerations in Genomics Research

The integration of ethics in scientific research, as discussed in the context of the International HapMap Project, is crucial. This approach is essential when researching compounds like this compound, to ensure responsible utilization in genetic studies (Foster, 2004).

Mechanism of Action

Target of Action

Rubinaphthin A, a naphthohydroquinone, primarily targets the Tobacco Mosaic Virus (TMV) . TMV is a widespread plant pathogen that causes significant damage to a variety of crops. The inhibitory activity of this compound against TMV suggests potential applications in agricultural biotechnology for disease control.

Mode of Action

It has been observed that this compound exhibits inhibitory activity against tmv . This suggests that the compound may interact with the virus in a way that prevents its replication or disrupts its life cycle.

Pharmacokinetics

Information on the pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently limited. It is known that this compound can be found in the roots of rubia yunnanensis , suggesting that it is likely absorbed and distributed within the plant

Result of Action

The primary result of this compound’s action is the inhibition of TMV . This could potentially lead to a decrease in the severity of diseases caused by TMV in affected plants.

properties

IUPAC Name |

1-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O9/c18-6-11-13(20)14(21)15(22)17(26-11)25-10-5-9(16(23)24)12(19)8-4-2-1-3-7(8)10/h1-5,11,13-15,17-22H,6H2,(H,23,24)/t11-,13-,14+,15-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTNXGSCHXKQJX-OQAPJDJNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345942 |

Source

|

| Record name | Rubinaphthin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

448962-05-8 |

Source

|

| Record name | Rubinaphthin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[4-(pyrrolidin-1-yl)benzyl]benzamide](/img/structure/B2786313.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2786314.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2786319.png)

![N-(3-chloro-4-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2786323.png)

![Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate](/img/structure/B2786325.png)

![Ethyl 6-benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2786326.png)

![1-(2-(4-Hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2786327.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2786332.png)

![2-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2786334.png)